(-)-Epicatechin Gallate-13C3
CAS No.:
Cat. No.: VC0203280
Molecular Formula: C₁₉¹³C₃H₁₈O₁₀
Molecular Weight: 445.35
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉¹³C₃H₁₈O₁₀ |
|---|---|
| Molecular Weight | 445.35 |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
(-)-Epicatechin Gallate-13C3 has a molecular formula of C22H18O11, with three of the carbon atoms being the 13C isotope. Its molecular weight is approximately 458.37 g/mol, though when expressed specifically accounting for the isotopic labeling (C19^13C3H18O10), some sources list it as 445.35 g/mol. The compound features a complex polyphenolic structure characterized by:
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A flavan-3-ol core structure
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A galloyl group esterified at the C-3 position
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Multiple hydroxyl groups that contribute to its antioxidant and biological properties
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Three carbon-13 atoms incorporated into specific positions of the molecule
The structural configuration includes hydroxyl groups at positions 3', 4', 5, 7, 3'', 4'', and 5'', which are responsible for many of its biological activities, including radical scavenging and metal chelation.
Physical Characteristics
(-)-Epicatechin Gallate-13C3 typically appears as a white to slightly off-white powder. The compound is soluble in water and polar organic solvents such as ethanol, methanol, and acetone . Standard preparations of this compound typically achieve a purity of at least 95%, which is sufficient for most research applications.
Research-grade (-)-Epicatechin Gallate-13C3 is typically stored at -20°C and protected from light to prevent oxidation and degradation of the compound. The shelf-life can be extended under these conditions, maintaining the integrity of the isotopic labeling for research purposes.
Research Applications
Metabolic Pathway Tracing
One of the primary applications of (-)-Epicatechin Gallate-13C3 is in tracing metabolic pathways of catechins in biological systems. The 13C isotopic labeling allows researchers to differentiate between endogenous catechins and the administered compound in biological samples using techniques such as Isotope Ratio Mass Spectrometry (IRMS). This capability is essential for:
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Tracking the biotransformation of catechins in vivo
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Identifying novel metabolites
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Quantifying metabolic conversion rates
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Determining tissue distribution patterns
These studies have revealed important insights into how catechins are processed in the body, including the role of gut microbiota in metabolizing these compounds into bioactive derivatives.
Pharmacokinetic Studies
(-)-Epicatechin Gallate-13C3 is invaluable in pharmacokinetic studies of catechins, allowing researchers to accurately measure absorption, distribution, metabolism, and excretion parameters. The information gathered from catechin-related compounds suggests that these parameters can vary significantly depending on dosage and administration route .
Table 1: Pharmacokinetic Parameters of Catechin Compounds
| Parameter | Typical Value | Notes |
|---|---|---|
| Relative bioavailability | 1.6-13.9% | Dose-dependent; higher at increased doses |
| Maximum plasma concentration (Cmax) | 130-3392 ng/ml | Dose-dependent |
| Time to reach Cmax (Tmax) | 60-115 min | |
| Apparent terminal elimination half-life | 2.2-6 hours | 2.2h after IV; 5-6h after oral administration |
While these values are from studies on related catechin compounds, they provide a reference framework for understanding the pharmacokinetics of (-)-Epicatechin Gallate-13C3 .
Analytical Methods in Research
Several analytical techniques are employed to detect and quantify (-)-Epicatechin Gallate-13C3 in research settings:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for confirming the positions of 13C labels and structural integrity
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High-Performance Liquid Chromatography (HPLC): Often used with UV detection at 280 nm to assess purity
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Mass Spectrometry (MS): Essential for detecting isotopic peaks specific to 13C3 labeling
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides sensitive and specific detection in complex biological matrices
These methods allow researchers to track the compound through biological systems with high precision, making it possible to understand the metabolism and biological fate of catechins in unprecedented detail.
Biological Mechanisms and Activities
Mechanism of Action
The mechanism by which (-)-Epicatechin Gallate-13C3 and related catechins exert their biological effects involves several pathways:
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Antioxidant activity through direct scavenging of reactive oxygen species
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Modulation of enzyme activities, particularly those involved in cellular signaling
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Interaction with cellular receptors and transcription factors
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Inhibition of pro-inflammatory pathways
Research indicates that these mechanisms contribute significantly to the potential therapeutic effects of catechins against various diseases, including cancer, cardiovascular disease, and inflammatory conditions.
Structural Activity Relationships
Structure-activity relationship studies of catechin compounds have revealed important insights about how specific structural features contribute to biological activity. For (-)-Epicatechin Gallate and its derivatives:
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The hydroxyl groups on the A-ring are beneficial for certain protein interactions
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The galloyl moiety (D-ring) is critical for interactions with lipid bilayers and certain enzymes
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The configuration of the B-ring affects binding to specific cellular targets
These relationships help researchers understand how structural modifications, including isotopic labeling, might influence the compound's behavior in biological systems .
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